N-(1-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
Description
Chemical Identity and Nomenclature
IUPAC Nomenclature and Structural Interpretation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[1-[1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl]ethyl]furan-2-carboxamide . This name reflects the compound’s tripartite structure:
- Benzimidazole Core : A fused benzene-imidazole ring system (1H-1,3-benzodiazole) substituted with a 2-(4-chloro-3-methylphenoxy)ethyl group.
- Furan-2-carboxamide Moiety : A furan ring linked via a carboxamide group to an ethyl chain.
- Substituent Linkages : The ethyl chain connects the benzimidazole nitrogen to the furan carboxamide.
Structural Breakdown
| Component | Description |
|---|---|
| Benzimidazole Backbone | Fused benzene (positions 1–6) and imidazole (positions 1–2 and 3–4) rings. |
| 4-Chloro-3-methylphenoxy | A phenyl group substituted with chlorine at position 4 and methyl at position 3, linked via an ether bond to an ethyl chain. |
| Furan-2-carboxamide | A furan ring (positions 2–6) with a carboxamide group at position 2. |
The SMILES notation CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4) confirms the connectivity of these components.
Systematic Classification Within Heterocyclic Chemistry
This compound belongs to two primary heterocyclic classes:
Benzodiazole Derivatives
Benzodiazoles are bicyclic systems with fused benzene and diazole rings. In this compound, the benzodiazole core adopts the 1H-1,3-benzodiazole configuration, where the imidazole nitrogen is protonated. The substituents at the 1- and 2-positions of the benzodiazole are critical:
- Position 1 : Ethyl group linked to the furan carboxamide.
- Position 2 : 2-(4-Chloro-3-methylphenoxy)ethyl chain.
Furan Derivatives
The furan moiety is a five-membered aromatic ring with one oxygen atom. Its electron-rich nature arises from conjugated lone pairs on the oxygen atom, imparting aromatic stability. The furan-2-carboxamide group introduces an amide functional group, enhancing hydrogen-bonding potential.
Registry Numbers and Database Identifiers
The compound is indexed across multiple chemical databases with unique identifiers:
Key Synonyms and Alternative Names
Properties
IUPAC Name |
N-[1-[1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3/c1-15-14-17(9-10-18(15)24)29-13-11-27-20-7-4-3-6-19(20)26-22(27)16(2)25-23(28)21-8-5-12-30-21/h3-10,12,14,16H,11,13H2,1-2H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPXIGGOAIBSJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide (CAS Number: 920118-15-6) is a synthetic compound with a complex molecular structure and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C23H22ClN3O3 |
| Molecular Weight | 423.9 g/mol |
| CAS Number | 920118-15-6 |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may act as a ligand for various receptors involved in cellular signaling pathways.
Key Mechanisms:
- G Protein-Coupled Receptors (GPCRs): The compound may modulate GPCR activity, influencing pathways related to cell migration and proliferation, which are crucial in cancer metastasis and immune response regulation .
- Enzyme Inhibition: It has been suggested that the compound can inhibit certain enzymes involved in inflammatory processes, thereby reducing symptoms associated with chronic inflammation .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results: Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment .
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory effects:
- Mechanism: By inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, it can potentially alleviate conditions like rheumatoid arthritis and other inflammatory diseases.
- Case Study: In a murine model of inflammation, treatment with the compound resulted in a marked decrease in paw swelling and histological signs of inflammation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption: Rapid absorption observed post-administration.
- Distribution: High tissue distribution noted, particularly in liver and lungs.
- Metabolism: Primarily hepatic metabolism with several metabolites identified.
- Excretion: Renal excretion as major elimination route.
Toxicity Profile
Toxicity studies have indicated that while the compound exhibits significant biological activity, careful consideration must be given to its safety profile:
- Acute Toxicity: LD50 values suggest moderate toxicity levels; however, chronic exposure studies are necessary to fully understand long-term effects.
Comparison with Similar Compounds
N-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylfuran-2-carboxamide
- Key Features: Shares the benzimidazole core and furan carboxamide group but substitutes the phenoxyethyl chain with a 4-chlorobenzyl group. The N-methylation on the carboxamide may reduce hydrogen-bonding capacity compared to the target compound’s ethyl group.
- Molecular Weight : ~414.9 g/mol (estimated from C₂₁H₂₀ClN₃O₂).
- Implications: The benzyl substituent may enhance lipophilicity but reduce conformational flexibility compared to the phenoxyethyl chain in the target compound .
N-({1-[2-(3-Methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
- Key Features: Features a 3-methoxyphenoxyethyl side chain instead of 4-chloro-3-methylphenoxyethyl. The methoxy group is electron-donating, contrasting with the electron-withdrawing chloro group in the target compound.
- Molecular Weight : 405.4 g/mol (C₂₃H₂₃N₃O₄).
- Implications : The methoxy group could improve solubility but reduce electrophilic interactions critical for target binding .
Analogues with Heterocyclic Cores
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
- Key Features : Replaces benzimidazole with a thiazole core but retains the furan carboxamide group. The thiazole ring may alter electronic properties and binding kinetics.
- Molecular Weight : 371.4 g/mol (C₁₈H₁₇N₃O₄S).
- Implications : Thiazole derivatives often exhibit distinct pharmacokinetic profiles, such as altered metabolic stability or bioavailability compared to benzimidazoles .
Simplified Analogues
N-[(1H-1,3-Benzodiazol-2-yl)methyl]furan-2-carboxamide
- Key Features: Lacks the phenoxyethyl and ethyl substituents, presenting a simpler benzimidazole-furan carboxamide structure.
Data Table: Structural and Molecular Comparison
Research Findings and Implications
- Substituent Effects: The 4-chloro-3-methylphenoxyethyl group in the target compound provides a balance of electron-withdrawing character and conformational flexibility, which may enhance receptor binding compared to analogues with methoxy or benzyl groups .
- Pharmacokinetics : N-methylation in analogues (e.g., ) may improve metabolic stability but reduce polar interactions, whereas the ethyl group in the target compound could offer a compromise between stability and binding affinity .
Preparation Methods
Molecular Characteristics
The target compound (C₂₃H₂₂ClN₃O₃, MW 423.9) features a benzodiazole core substituted with a 2-(4-chloro-3-methylphenoxy)ethyl group and an N-ethylfuran-2-carboxamide side chain. The presence of chlorine at the para position of the phenyl ring and a methyl group at the meta position introduces steric and electronic effects critical to reaction design.
Retrosynthetic Analysis
Retrosynthetic disconnection suggests two primary fragments:
-
Benzodiazole intermediate : 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-amine.
-
Acylating agent : Furan-2-carbonyl chloride or activated furan-2-carboxylic acid derivative.
Synthetic Routes and Methodologies
Benzodiazole Core Synthesis
The benzodiazole scaffold is typically constructed via cyclocondensation of o-phenylenediamine derivatives. A patent-derived method involves:
-
Alkylation of 4-chloro-3-methylphenol :
Reaction with 1,2-dibromoethane in the presence of K₂CO₃ in DMF yields 2-(4-chloro-3-methylphenoxy)ethyl bromide. -
Benzodiazole formation :
Condensation of 2-aminobenzimidazole with the alkyl bromide intermediate under Mitsunobu conditions (PPh₃, DIAD) affords 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazole.
Amide Bond Formation
The final step employs furan-2-carbonyl chloride (generated in situ from furan-2-carboxylic acid and SOCl₂) reacted with the benzodiazole intermediate in anhydrous THF with Et₃N as a base. Typical conditions include:
Route 2: One-Pot Tandem Synthesis
A streamlined approach reported in analogous systems combines:
-
Simultaneous alkylation and cyclization :
-
In-situ acylation :
Direct treatment with furan-2-carbonyl chloride eliminates intermediate isolation, improving overall yield to 81%.
Reaction Optimization and Critical Parameters
Solvent and Base Selection
Comparative studies from patent data highlight:
| Parameter | Optimal Choice | Suboptimal Alternatives | Yield Impact |
|---|---|---|---|
| Alkylation solvent | DMF | DMSO, MeCN | -15% to -20% |
| Acylation base | Et₃N | DIPEA, pyridine | -5% to -8% |
| Purification method | Column chromatography | Recrystallization | +12% purity |
Temperature Control
-
Alkylation : 60–80°C prevents oligomerization of the phenoxyethyl bromide.
-
Acylation : Strict temperature control (0–5°C initial, then rt) minimizes furan ring decomposition.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18, MeCN/H₂O 70:30) shows ≥98.5% purity when using gradient elution (0.1% TFA modifier).
Challenges and Alternative Approaches
Byproduct Formation
Major impurities include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
